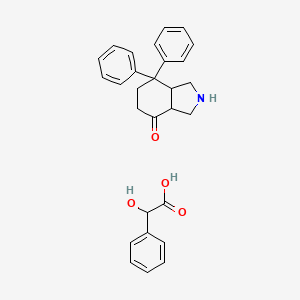
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid is a complex organic compound that combines the structural features of an isoindoline derivative and a hydroxy acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as a substituted benzylamine, under acidic or basic conditions to form the isoindoline core.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation reactions using benzene and a suitable catalyst like aluminum chloride.
Hydroxy Acid Formation: The 2-hydroxy-2-phenylacetic acid moiety can be synthesized through the oxidation of a phenyl-substituted glycol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoindoline ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one: A similar compound lacking the hydroxy acid moiety.
2-hydroxy-2-phenylacetic acid: A simpler compound without the isoindoline structure.
Uniqueness
The uniqueness of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid lies in its combined structural features, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its simpler counterparts.
特性
IUPAC Name |
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.C8H8O3/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;9-7(8(10)11)6-4-2-1-3-5-6/h1-10,17-18,21H,11-14H2;1-5,7,9H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNFYEUNEWZIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B8018720.png)
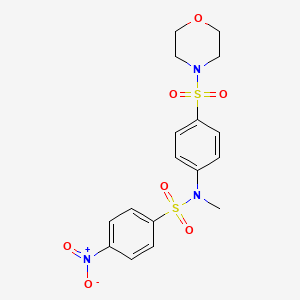
![2-amino-5-[(2,3-difluorophenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8018744.png)
![Methyl 1-[(4-chlorophenyl)methyl]-5-[(4,4-diphenylpiperidin-1-yl)methyl]imidazole-4-carboxylate](/img/structure/B8018752.png)
![3,5-diamino-6-chloro-N-[(3,4-dichlorophenyl)methyl]pyrazine-2-carboxamide](/img/structure/B8018757.png)
![3-[[4,6-Bis[bis(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl]-(3-hydroxypropyl)amino]propan-1-ol](/img/structure/B8018764.png)
![4-[[5-(4-Ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]methylamino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B8018770.png)
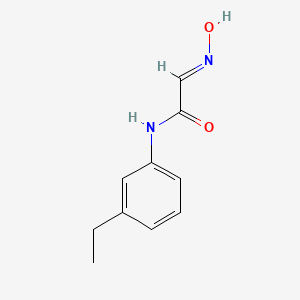
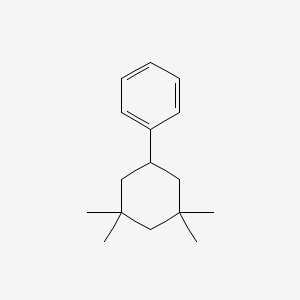
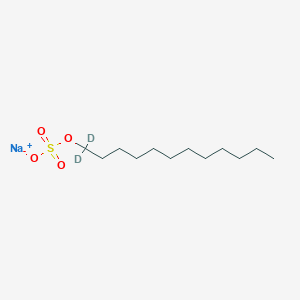
![N-methyl-4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B8018790.png)
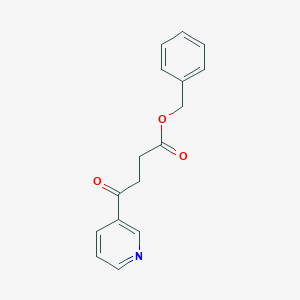
![4-[2-(trideuteriomethoxy)phenyl]-N-[4-[[4-[[4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carbonyl]amino]phenyl]methyl]phenyl]piperazine-1-carboxamide](/img/structure/B8018809.png)
![5-O-benzyl 1-O-[(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl] (2S)-2-(phenylmethoxycarbonylamino)pentanedioate](/img/structure/B8018823.png)
